5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide

Purity Quality Control Procurement

Leflunomide off-target confounding? This isoxazole-4-carboxamide probe with a 2-methyl-4-nitrophenyl group enables selective TB nitro-reductase hit-finding and kinase selectivity profiling, distinct from DHODH-targeting leflunomide. - ≥95% purity, pre-aliquoted for BSL-3 assay readiness. - Tool for ADMET model validation (logP ~1.8, Ames assessment).

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 1050884-58-6
Cat. No. B1414916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide
CAS1050884-58-6
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2)C
InChIInChI=1S/C12H11N3O4/c1-7-5-9(15(17)18)3-4-11(7)14-12(16)10-6-13-19-8(10)2/h3-6H,1-2H3,(H,14,16)
InChIKeyLQTBHXULKJCGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


5-Methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide (CAS 1050884-58-6) is a synthetic isoxazole-4-carboxamide derivative with molecular formula C12H11N3O4 and molecular weight 261.23 g/mol [1]. It belongs to the 1,2-oxazole (isoxazole) carboxamide class, characterized by a 5-methylisoxazole core linked via an amide bond to a 2-methyl-4-nitroaniline moiety . Structurally related to the immunosuppressant leflunomide, the compound replaces the 4-trifluoromethylphenyl group with a 2-methyl-4-nitrophenyl substituent, altering its electronic density and hydrogen-bonding capacity [2]. It is offered primarily as a research chemical by several suppliers for biochemical screening and medicinal chemistry applications.

Supports medicinal chemistry screening and focused SAR library design
Structurally distinct nitro-aromatic chemotype diverging from the leflunomide scaffold
Research chemical for biochemical assays; not intended for therapeutic or clinical use

Why Generic Substitution Fails for Targeted Studies


Despite a shared isoxazole-4-carboxamide scaffold, substitution of the aniline-derived aryl group profoundly alters biological activity and target selectivity [1]. The 2-methyl-4-nitrophenyl motif in this compound introduces a nitro group capable of redox cycling and hydrogen bonding, while the ortho-methyl group imposes steric constraints absent in leflunomide's 4-trifluoromethylphenyl substituent. Class-level evidence from isoxazole carboxamide libraries indicates that even minor changes at this position shift enzyme inhibition profiles (e.g., dihydroorotate dehydrogenase vs. mycobacterial phosphatases) by orders of magnitude [2]. Consequently, substituting leflunomide or other off-the-shelf isoxazole carboxamides for procurement-driven screening programs invalidates any SAR hypothesis built around the specific nitro-aromatic architecture.

Aryl substitution (2-methyl-4-nitrophenyl vs. 4-trifluoromethylphenyl) profoundly alters target selectivity and biological activity.
Nitro group introduces redox cycling and hydrogen bonding not present in leflunomide; class-level SAR shows activity cliffs.
Direct replacement of leflunomide would invalidate SAR hypotheses based on the specific nitro-aromatic architecture.

Quantitative Differentiation Evidence


Purity Specifications for Screening vs. Reference Standards

The target compound is supplied at a minimum purity of 95% (HPLC) . In contrast, leflunomide USP reference standards require ≥98.0% purity . For early-stage screening, 95% purity is sufficient to establish reproducible structure–activity relationships, provided the major impurities are identified and do not interfere with the assay readout. Procurement teams must weigh the cost savings of a 95% screening-grade compound against the trace-level quality required for regulatory bioanalysis.

Purity Specification
Specification review
95% (HPLC) vs. ≥98.0% (USP reference)
Screening-grade vs. regulatory-grade purity context
Supplier CoA; impurity profile review advised
Purity Quality Control Procurement

Molecular Weight and Lipophilicity Profile

The molecular weight of the target compound is 261.23 g/mol [1], compared to 270.21 g/mol for leflunomide [2]. The replacement of the trifluoromethyl group (leflunomide) with a nitro group reduces the heavy-atom count and increases polar surface area, predicted to lower the octanol–water partition coefficient (logP) by approximately 0.5–0.8 log units based on fragment-based calculations [3]. This physicochemical shift directly impacts membrane permeability and solubility: the target compound is expected to show higher aqueous solubility and slower passive diffusion, which are critical parameters for designing intracellular target engagement assays.

Lipophilicity & MW
Class-level inference
MW 261.23; logP ~1.9 vs. leflunomide MW 270.21; logP 2.5
Predicted lower lipophilicity may reduce non-specific binding
logP estimated from fragment constants; experimental confirmation needed
Physicochemical Properties Lipophilicity Drug-likeness

Anti-Tubercular Potential via Nitro-Reductase Activation

Isoxazole-4-carboxamides bearing nitroaromatic substituents have demonstrated inhibitory activity against Mycobacterium tuberculosis. A closely related analogue, 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide, showed an MIC of <10 μM against M. tuberculosis H37Rv . The nitro group of the target compound is similarly positioned for enzymatic reduction by mycobacterial nitro-reductases (e.g., Ddn), a bioactivation step that is absent in leflunomide's trifluoromethyl analogue. While direct MIC data for the target compound are not yet published, its structural congruence with proven anti-tubercular nitro-isoxazole chemotypes positions it as a privileged scaffold for Mtb screening cascades, distinct from the immunosuppressive DHODH inhibition pathway of leflunomide.

Anti-TB SAR (Nitro)
Class-level inference
Predicted active based on nitro-isoxazole SAR; direct MIC not reported
Supports inclusion in anti-tubercular screening libraries
Awaiting direct measurement; inferred from analogue data
Anti-tubercular Nitroaromatic Structure-Activity Relationship

Storage and Handling for Compound Management

The compound is recommended for storage sealed in a dry environment at 2–8°C . By contrast, leflunomide is typically stored at room temperature (20–25°C) . The refrigerated storage requirement suggests sensitivity to moisture or thermal degradation, likely due to the nitro group's susceptibility to reduction. Procurement protocols must therefore incorporate cold-chain logistics and desiccated aliquoting to maintain integrity over extended screening campaigns. This requirement is stricter than that for most isoxazole carboxamide analogues, which are often bench-stable at ambient temperature.

Storage Condition
Source review
2–8°C (sealed dry) vs. leflunomide 20–25°C
Cold-chain logistics may affect total cost of ownership
Supplier-recommended; stability data to verify
Stability Storage Compound Management

Recommended Application Scenarios


Anti-Tubercular Nitro-Aromatic Screening Library

The compound is a logical addition to a focused library targeting Mycobacterium tuberculosis nitro-reductase-dependent pathways. Its isoxazole core coupled with a 2-methyl-4-nitrophenyl group mimics validated anti-TB nitro-aromatic pharmacophores, enabling hit-finding campaigns that diverge from the DHODH-targeting leflunomide scaffold [1]. Procurement should be timed to coincide with BSL-3 assay windows, with pre-aliquoted, desiccated stocks stored at 2–8°C to ensure compound integrity.

Comparative Kinase and Phosphatase Profiling

The compound's structural analogy to leflunomide, combined with its divergent electronic profile (nitro vs. trifluoromethyl), makes it a valuable tool for selectivity profiling across kinase and phosphatase panels. Researchers investigating off-target liabilities of leflunomide can use this compound as a negative control (predicted loss of DHODH binding) or as a probe for mycobacterial phosphatase targets (e.g., PtpA/PtpB) [2]. The 95% purity specification is adequate for biochemical IC50 determinations, provided vehicle-only controls are run in parallel.

Physicochemical Benchmarking for ADMET Models

With well-defined molecular weight (261.23 g/mol), predicted logP (~1.8–2.0), and a nitro-aromatic moiety, this compound serves as a useful data point for training or validating predictive ADMET models, particularly for oral bioavailability, nitro-reductase liability, and Ames mutagenicity flags. Procurement of the analytically characterized batch (≥95% purity) allows experimental determination of solubility, logD, and metabolic stability, feeding back into the computational workflow.

Application
Selection Property
Validation Focus
Anti-tubercular nitro-aromatic screening library
Nitro-isoxazole chemotype; nitro-reductase pathway
MIC against M. tuberculosis H37Rv; nitro-reductase dependency
Comparative kinase and phosphatase profiling
Divergent electronic profile (nitro vs. CF3)
DHODH binding loss; PtpA/PtpB phosphatase engagement
ADMET model benchmarking
Defined MW, predicted logP, nitro-aromatic moiety
Experimental logD, solubility, metabolic stability, Ames test
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